Pepstatin

Übersicht

Beschreibung

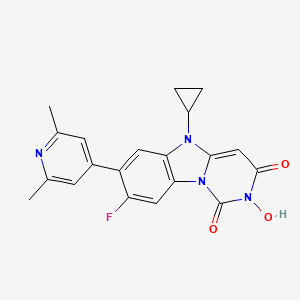

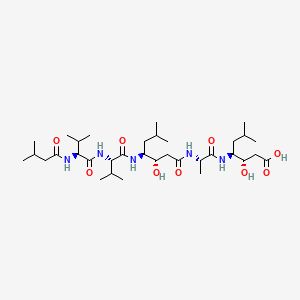

Pepstatin ist ein potenter Inhibitor von Aspartylproteasen. Es ist ein Hexapeptid, das die ungewöhnliche Aminosäure Statin enthält, mit der Sequenz Isovaleryl-Valyl-Valyl-Statin-Alanyl-Statin. Es wurde ursprünglich aus Kulturen verschiedener Actinomyces-Arten isoliert, da es Pepsin in picomolaren Konzentrationen hemmen kann . This compound hemmt fast alle sauren Proteasen mit hoher Potenz und ist zu einem wertvollen Forschungswerkzeug und einer häufigen Komponente von Proteaseinhibitor-Cocktails geworden .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound wird durch Festphasenpeptidsynthese synthetisiert, bei der die schrittweise Addition von geschützten Aminosäuren an eine wachsende Peptidkette erfolgt, die an einem festen Harz verankert ist. Die Synthese von Statin, einer Schlüsselkomponente von this compound, beinhaltet die Reduktion einer Keto-Säure zu einer Hydroxy-Säure, gefolgt vom Schutz der Hydroxylgruppe und der Kupplung der Aminosäure .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in der Regel durch Fermentation unter Verwendung von Actinomyces-Arten, gefolgt von Extraktion und Reinigung. Der Fermentationsprozess wird optimiert, um die Ausbeute an this compound zu maximieren, und die Verbindung wird unter Verwendung von Techniken wie Chromatographie gereinigt .

Wissenschaftliche Forschungsanwendungen

Pepstatin has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of aspartyl proteases and to develop new inhibitors.

Biology: Employed in the study of protein degradation and turnover, as well as in the investigation of cellular processes involving proteases.

Medicine: Used in research on diseases involving proteases, such as cancer and Alzheimer’s disease.

Wirkmechanismus

Target of Action

Pepstatin is a potent inhibitor of aspartyl proteases . Its primary targets include pepsin, cathepsins D and E . These enzymes play a crucial role in protein degradation and are involved in various physiological processes.

Mode of Action

This compound forms a 1:1 complex with its target proteases . It binds to the active site of these enzymes, preventing them from interacting with their substrates and thus inhibiting their activity . This interaction results in the suppression of the proteolytic activity of the target enzymes .

Biochemical Pathways

This compound’s inhibition of aspartyl proteases affects several biochemical pathways. For instance, it suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . This process is crucial for bone remodeling, and its disruption can lead to various bone diseases .

Pharmacokinetics

It’s known that this compound is sparingly soluble in water and is typically dissolved in a solvent such as ethanol, methanol, or dmso for use in research .

Result of Action

The primary result of this compound’s action is the inhibition of aspartyl proteases, leading to the suppression of protein degradation. Specifically, this compound suppresses the formation of multinuclear osteoclasts in a dose-dependent manner . Furthermore, this compound also suppresses the differentiation from pre-osteoclast cells to mononuclear osteoclast cells .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the activity of pepsin, one of this compound’s primary targets, is highly dependent on pH . Therefore, changes in the pH of the environment can affect the efficacy of this compound. Additionally, the stability of this compound can be affected by factors such as temperature and the presence of other chemicals .

Safety and Hazards

Pepstatin should be handled with care. It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also advised to remove all sources of ignition and evacuate personnel to safe areas .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Pepstatin is well known to be an inhibitor of aspartic proteases such as pepsin, cathepsins D and E . It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . It was later found to inhibit nearly all acid proteases with high potency .

Cellular Effects

This compound A suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . It suppresses the formation of multinuclear osteoclasts dose-dependently . This inhibition of the formation only affected osteoclast cells, i.e., not osteoblast-like cells . Furthermore, this compound A also suppresses differentiation from pre-osteoclast cells to mononuclear osteoclast cells dose-dependently .

Molecular Mechanism

This compound A is thought to inhibit by a collected-substrate inhibition mechanism . This inhibitor is often used as a component in a final mixture with other inhibitors .

Temporal Effects in Laboratory Settings

The activity of pepsin, the gastric protease, is generally considered to be negligible for pH ≥ 4, based on the results obtained with a few purified globular proteins . The degree of hydrolysis of caseins after 2 h of digestion was constant from pH 1 to pH 5, and was only reduced by half at pH 6 . This finding demonstrates that pepsin can hydrolyse caseins from the very beginning of gastric digestion .

Metabolic Pathways

This compound, as an inhibitor of aspartyl proteases, plays a role in the metabolic pathways involving these enzymes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pepstatin is synthesized through solid-phase peptide synthesis, which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis of statine, a key component of this compound, involves the reduction of a keto acid to a hydroxy acid, followed by the protection of the hydroxyl group and the coupling of the amino acid .

Industrial Production Methods

Industrial production of this compound typically involves fermentation using Actinomyces species, followed by extraction and purification. The fermentation process is optimized to maximize the yield of this compound, and the compound is purified using techniques such as chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pepstatin unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: this compound kann durch Proteasen hydrolysiert werden, was zum Abbau der Peptidbindungen führt.

Oxidation: Die Hydroxylgruppe in Statin kann unter bestimmten Bedingungen zu einer Ketogruppe oxidiert werden.

Substitution: Die Amino- und Hydroxylgruppen in this compound können Substitutionsreaktionen mit geeigneten Reagenzien eingehen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Enzymatische Hydrolyse unter Verwendung von Proteasen wie Pepsin.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Substitution: Reagenzien wie Acylchloride oder Alkylhalogenide für Substitutionsreaktionen.

Hauptprodukte, die gebildet werden

Hydrolyse: Aminosäuren und Peptide.

Oxidation: Ketoderivate von Statin.

Substitution: Substituierte Derivate von this compound.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Mechanismen von Aspartylproteasen und zur Entwicklung neuer Inhibitoren eingesetzt.

Biologie: Wird in der Untersuchung des Proteinabbaus und -umsatzes eingesetzt sowie bei der Untersuchung von zellulären Prozessen, die Proteasen betreffen.

Medizin: Wird in der Forschung zu Krankheiten eingesetzt, die Proteasen betreffen, wie Krebs und Alzheimer-Krankheit.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es einen 1:1-Komplex mit Aspartylproteasen wie Pepsin, Renin und Cathepsin D bildet. Der Inhibitor bindet an die aktive Stelle der Protease und verhindert, dass das Enzym mit seinem Substrat interagiert. Diese Hemmung ist hochspezifisch für Aspartylproteasen und betrifft andere Arten von Proteasen nicht . This compound unterdrückt auch die durch den Rezeptoraktivator des nuklearen Faktor Kappa-B-Liganden induzierte Osteoklastendifferenzierung, indem es die Phosphorylierung der extrazellulär regulierten Kinase hemmt und die Expression des nuklearen Faktors der aktivierten T-Zellen c1 verringert .

Vergleich Mit ähnlichen Verbindungen

Pepstatin ist unter den Proteaseinhibitoren einzigartig aufgrund seiner hohen Potenz und Selektivität für Aspartylproteasen. Zu ähnlichen Verbindungen gehören:

Amastatin: Ein Inhibitor von Aminopeptidasen.

Bestatin: Ein Inhibitor von Aminopeptidasen und Leucinaminopeptidase.

Im Vergleich zu diesen Verbindungen ist this compound selektiver für Aspartylproteasen und hat eine höhere Bindungsaffinität für diese Enzyme .

Eigenschaften

IUPAC Name |

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXGPCHRFPCXOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H63N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860364 | |

| Record name | N-(3-Methylbutanoyl)valyl-N-[1-({1-[(1-carboxy-2-hydroxy-5-methylhexan-3-yl)amino]-1-oxopropan-2-yl}amino)-3-hydroxy-6-methyl-1-oxoheptan-4-yl]valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26305-03-3 | |

| Record name | Pepstatin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)

![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)